molecular formula C9H12O4 B14290568 Dimethyl 2,4-dimethylidenepentanedioate CAS No. 138420-82-3

Dimethyl 2,4-dimethylidenepentanedioate

Cat. No.: B14290568
CAS No.: 138420-82-3
M. Wt: 184.19 g/mol
InChI Key: FDWDNBAQHALESY-UHFFFAOYSA-N
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Description

Dimethyl 2,4-dimethylidenepentanedioate is an organic compound with the molecular formula C9H12O4 It is a diester derivative of pentanedioic acid, featuring two methylidene groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,4-dimethylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethylidenepentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4-dimethylidenepentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as ethers or amides.

Scientific Research Applications

Dimethyl 2,4-dimethylidenepentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and resins due to its reactive ester groups.

Mechanism of Action

The mechanism of action of dimethyl 2,4-dimethylidenepentanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,4-dimethylpentanedioate: Similar structure but lacks the methylidene groups.

    Dimethyl 2,4-dimethylhexanedioate: Similar ester groups but with a longer carbon chain.

Uniqueness

Dimethyl 2,4-dimethylidenepentanedioate is unique due to the presence of methylidene groups, which confer distinct reactivity and potential applications compared to other similar compounds. The methylidene groups can participate in additional reactions, making this compound versatile for various chemical transformations.

Properties

CAS No.

138420-82-3

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

dimethyl 2,4-dimethylidenepentanedioate

InChI

InChI=1S/C9H12O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h1-2,5H2,3-4H3

InChI Key

FDWDNBAQHALESY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CC(=C)C(=O)OC

Origin of Product

United States

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